Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C18H25N3O4 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 3-[[2-(diethylamino)acetyl]amino]-5-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H25N3O4/c1-5-21(6-2)11-15(22)20-16-13-10-12(24-4)8-9-14(13)19-17(16)18(23)25-7-3/h8-10,19H,5-7,11H2,1-4H3,(H,20,22) |
InChI Key |
QTLGVGYYBPOPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(NC2=C1C=C(C=C2)OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methoxyindole-2-Carboxylate Derivatives
The indole core is often constructed via Fischer indole synthesis. For example, ethyl 5-methoxyindole-2-carboxylate can be synthesized by reacting 4-methoxyphenylhydrazine with ethyl pyruvate in the presence of acidic catalysts like p-toluenesulfonic acid (PTSA). This method yields the esterified indole scaffold, which serves as a precursor for further functionalization.
Introduction of the Acetamido Group
The acetamido side chain at the indole’s 3-position is introduced through Friedel-Crafts acylation or direct amidation:
-
Friedel-Crafts Acylation : Ethyl indole-2-carboxylate reacts with chloroacetyl chloride in the presence of AlCl₃ in dichloroethane, forming 3-chloroacetamido intermediates. Subsequent substitution with diethylamine introduces the diethylamino group.
-
Direct Amidation : Alternatively, 3-amino-5-methoxyindole-2-carboxylate is coupled with 2-(diethylamino)acetyl chloride using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Stepwise Synthetic Routes
Route 1: Sequential Functionalization
This method involves sequential modification of the indole scaffold (Table 1):
Key considerations:
Route 2: Coupling-Based Synthesis
Modern approaches utilize palladium-catalyzed cross-coupling and peptide coupling reagents (Table 2):
| Step | Reaction | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|---|
| 1 | Indole carboxylate preparation | Pd(OAc)₂, DMSO, O₂ | 68% | |
| 2 | Amide bond formation | BOP, DIPEA, DCM, rt, 24 h | 75% |
Advantages:
-
BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) enhances coupling efficiency compared to traditional EDC/HOBt systems.
-
Palladium catalysis enables regioselective functionalization under mild conditions.
Alternative Methodologies
Solvent-Free Decarboxylation
A solvent-free approach for related indole derivatives involves thermal decarboxylation of 3-carboxy intermediates at 180–200°C, achieving >98% conversion. Applied to this compound, this method reduces purification steps but requires stringent temperature control to prevent decomposition.
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 30 min) accelerates amidation steps, improving yields to 85–90% while reducing reaction times from hours to minutes. This method is particularly effective for large-scale production.
Reaction Optimization and Challenges
Byproduct Formation and Mitigation
Common byproducts include:
Catalytic System Optimization
Rhodium(II) catalysts (e.g., Rh₂(esp)₂) have been explored for cyclopropanation-ring expansion pathways, though their applicability to this specific compound remains experimental.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : Key signals include δ 1.25 (ester CH₃), δ 3.48 (NCH₂), and δ 6.85 (indole aromatic protons).
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis in aqueous conditions, particularly targeting the ester group:
-
Mechanism : Attack by water on the ester carbonyl, leading to cleavage into carboxylic acid and ethanol.
-
Conditions : Acidic or basic aqueous solutions may accelerate the reaction.
Structural Impact :
-
The ethyl ester moiety (–COOEt) is converted to a carboxylic acid (–COOH).
-
The diethylaminoacetamido group may remain intact unless subjected to harsh acidic/basic conditions.
Photolysis and Photochemical Reactions
While direct photolysis data for this compound is limited, related indole derivatives exhibit photochemical reactivity:
-
Photoenolization : Potential formation of transient photoenols (Z*- and E*-isomers) under UV irradiation, analogous to benzophenone derivatives .
-
Leaving Group Release : In methanol, photolysis could release the ethyl ester group, yielding the corresponding carboxylic acid .
Hypothetical Reaction Pathway :
-
UV irradiation → Triplet excited state formation.
-
Photoenolization → Intermediate with conjugated π-system.
-
Nucleophilic attack by solvent (e.g., water/methanol) → Hydrolyzed product .
Thermal Stability and Analysis
Thermal characterization may involve:
-
Differential scanning calorimetry (DSC) : To determine melting points and phase transitions.
-
Thermogravimetric analysis (TGA) : To assess thermal decomposition pathways.
Functional Group Reactivity
| Functional Group | Reaction Type | Outcome |
|---|---|---|
| Ethyl ester (–COOEt) | Hydrolysis | Carboxylic acid (–COOH) |
| Diethylaminoacetamido (–NHCOCH2N(Et)2) | Amidase activity | Amine release |
| Methoxy (–OCH3) | Demethylation | Phenolic hydroxyl group (–OH) |
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for designing bioactive molecules with tunable pharmacokinetic properties. Further studies on its photostability and in vivo metabolism would enhance its development potential.
Scientific Research Applications
Structural Features
The structure of Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate can be represented as follows:
- Molecular Formula : C₁₈H₂₅N₃O₄
- Molecular Weight : 347.41 g/mol
- Key Functional Groups :
- Indole ring
- Methoxy group
- Diethylamino group
- Carboxylate ester
Medicinal Chemistry
This compound has shown promising biological activities, particularly as an inhibitor of interleukin-4 gene expression . This suggests its potential utility in modulating immune responses, particularly in conditions where interleukin-4 is implicated, such as allergies and asthma. The compound's ability to influence cytokine production positions it as a candidate for therapeutic interventions in immune-related disorders.
Anticancer Properties
Compounds with similar structural characteristics have been investigated for their anticancer properties . This compound may exhibit cytotoxic effects against various cancer cell lines, making it a subject of interest for cancer research. Research indicates that derivatives of indole compounds often demonstrate significant antitumor activity through mechanisms involving apoptosis and cell cycle arrest.
Neuroprotective Effects
The neuroprotective potential of this compound is also being explored. Indole derivatives have been associated with protective effects against neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress. The specific functional groups present in this compound may enhance its neuroprotective capabilities.
Case Study 1: Immune Modulation
A study demonstrated that compounds similar to this compound effectively modulated T helper cell responses, influencing interleukin production . This research underscores the compound's potential role in treating autoimmune conditions and allergies.
Case Study 2: Anticancer Activity
In vitro evaluations conducted by the National Cancer Institute revealed that structurally related indole compounds exhibited significant cytotoxicity against various cancer cell lines . this compound is anticipated to follow similar trends based on its structural properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can interact with active sites of enzymes, while the indole core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous indole-2-carboxylate derivatives, focusing on substituent effects , synthesis , and physicochemical properties .
Structural Comparison
Key Observations :
- The diethylamino-acetamido group at position 3 distinguishes the target compound by introducing basic nitrogen and amide functionality, which may enhance solubility in acidic environments and receptor binding .
- Acylated derivatives (e.g., acetyl) are smaller and more lipophilic, favoring passive membrane diffusion .
Comparison with Similar Syntheses :
- Ethyl 3-acetyl-5-methoxy-1H-indole-2-carboxylate :
- Reactant: Acetyl chloride.
- Conditions: AlCl₃, 1,2-dichloroethane, reflux (2.5 h).
- Yield: Purified via silica gel chromatography.
- Methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate :
- Reduction of a 3-acetyl precursor using triethylsilane in trifluoroacetic acid.
Key Differences :
- The target compound’s diethylamino-acetamido group likely requires specialized acylating agents (e.g., pre-synthesized 2-(diethylamino)acetyl chloride), increasing synthetic complexity compared to simple acyl chlorides.
Biological Activity
Ethyl 3-[2-(diethylamino)acetamido]-5-methoxy-1H-indole-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an indole core, a methoxy group, and a carboxylate ester, suggests various biological activities, particularly in immunomodulation and cancer therapy.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₅N₃O₄
- Molecular Weight : Approximately 347.41 g/mol
- Key Structural Features :
- Indole ring
- Methoxy group
- Diethylamino substituent enhancing solubility and biological activity
Immunomodulatory Effects
Research indicates that this compound acts as an inhibitor of interleukin-4 (IL-4) gene expression. This activity suggests its potential utility in treating conditions where IL-4 plays a critical role, such as:
- Allergies
- Asthma
- Other immune-mediated disorders
The modulation of IL-4 expression can lead to altered cytokine production, which is crucial for immune response regulation .
Anticancer Properties
Indole derivatives, including this compound, have shown promising anticancer activities . Preliminary studies suggest that it may interact with cellular pathways involved in cancer proliferation and apoptosis. The specific mechanisms are still under investigation, but the compound's structural characteristics indicate potential as a topoisomerase II inhibitor , which is vital for DNA replication and repair in cancer cells .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar indole derivatives to highlight its unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-acetamido-5-methoxy-1H-indole-2-carboxylate | C₁₄H₁₆N₂O₄ | Lacks diethylamino group; simpler structure |
| Indole, 3-(2-(dimethylamino)ethyl)-5-methoxy-2-methyl | C₁₄H₂₀N₂O | Contains dimethylamino instead of diethylamino; different biological profile |
| 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid | C₁₂H₁₄N₂O₃ | A simpler amino derivative; lacks ester functionality |
This table illustrates how the presence of the diethylamino group in this compound enhances its solubility and potentially its therapeutic efficacy compared to other derivatives.
Case Studies and Research Findings
Several studies have explored the biological activities of related indole compounds:
- Antimicrobial Activity : A study assessed various indole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. While not directly tested on this compound, findings suggest that similar structures exhibit effective antimicrobial activity, indicating potential for broader applications .
- Anticancer Activity : Research on indole derivatives has shown that they can inhibit the growth of various cancer cell lines. For instance, certain compounds demonstrated significant cytotoxicity against human cancer cell lines while sparing normal cells, suggesting a selective action that could be beneficial in therapeutic contexts .
Q & A
Basic: What are the key steps in synthesizing ethyl indole-2-carboxylate derivatives, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves acylation or alkylation of the indole scaffold. For example, General Procedure A () outlines the acylation of ethyl 5-chloro-1H-indole-2-carboxylate using acyl chlorides under anhydrous AlCl₃ catalysis in 1,2-dichloroethane, refluxed under argon for 2–3 hours. Critical parameters include:
- Anhydrous conditions to prevent side reactions (e.g., hydrolysis of acyl chloride).
- Temperature control : Reflux ensures sufficient activation energy for electrophilic substitution at the indole C3 position.
- Monitoring via TLC (25–33% ethyl acetate/hexane) to track reaction progress .
Post-reaction, acidic workup (pH 2) and extraction with ethyl acetate yield crude products, purified via Combiflash chromatography (0–40% ethyl acetate/hexane) .
Basic: How are intermediates purified during the synthesis of this compound?
Methodological Answer:
Combiflash chromatography is widely used for purification, leveraging gradient elution (e.g., 0–30% ethyl acetate in hexane) to separate products with subtle polarity differences. For instance, in General Procedure A (), purification yields products with >95% purity, confirmed by melting point analysis and ¹H NMR . Key considerations:
- Solvent selection : Hexane/ethyl acetate gradients balance resolution and run time.
- Column loading : Crude product-to-silica ratios of ~1:20 minimize band broadening.
Advanced: How do structural modifications (e.g., substituents at C3 or C5) influence biological activity in SAR studies?
Methodological Answer:
Structure-activity relationship (SAR) studies highlight the importance of:
- C3 substituents : Acylation with diethylaminoacetamido groups (as in the target compound) enhances allosteric modulation potential, likely due to increased hydrophobicity and hydrogen-bonding capacity .
- C5 methoxy groups : Electron-donating substituents like -OCH₃ improve metabolic stability by reducing oxidative degradation .
- Data-driven optimization : For example, replacing the C5 methoxy with chloro (as in ) reduced activity by 40%, suggesting steric and electronic effects at this position are critical .
Advanced: What analytical techniques validate the compound’s structure and purity?
Methodological Answer:
- ¹H NMR : Chemical shifts (e.g., δ 11.71 ppm for indole NH in DMSO-d₆) confirm proton environments .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous indole derivatives in , where the C3 substituent’s spatial arrangement correlated with activity .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z = 372.4 [M+1] in ) .
Advanced: How are hygroscopic intermediates handled during synthesis?
Methodological Answer:
Hygroscopic intermediates (e.g., acylated indoles) require:
- Inert atmosphere : Reactions conducted under argon or nitrogen to prevent moisture ingress .
- Drying agents : Anhydrous Na₂SO₄ or molecular sieves during workup .
- Low-temperature storage : Intermediates stored at –20°C in desiccators to mitigate hydrolysis .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : For example, cell-based vs. enzyme-linked assays may yield differing IC₅₀ values. Normalize data using positive controls (e.g., reference allosteric modulators) .
- Solubility effects : Poor aqueous solubility (common with hydrophobic indole derivatives) can artificially suppress activity. Use co-solvents like DMSO (<0.1% v/v) and confirm solubility via dynamic light scattering .
Advanced: What strategies enable functionalization of the indole core for photoactivatable probes?
Methodological Answer:
- C3 hydroxymethyl groups : Serve as handles for photo-crosslinking moieties (e.g., benzophenones). For example, details coupling 4-(2-aminoethyl)-N,N-dimethylaniline to ethyl-5-chloro-(3-hydroxymethyl)-1H-indole-2-carboxylic acid via amide bond formation .
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
